The primary area of research interest for 2-(3,4-dichlorobenzoyl)-N-methylhydrazinecarbothioamide and its analogs is in the field of tuberculosis treatment [, , ]. Research has focused on exploring the structure-activity relationships of these compounds, aiming to identify derivatives with improved potency against Mycobacterium tuberculosis. While some derivatives have shown promising activity, further research is necessary to develop them into clinically viable drugs.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3